molecular formula C8H18Cl2N2 B13220290 (4aS,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride

(4aS,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride

Cat. No.: B13220290
M. Wt: 213.15 g/mol
InChI Key: OLSPYLJJOKFQFD-OXOJUWDDSA-N
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Description

(4aS,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride ( 1955474-20-0) is a chiral bicyclic diamine compound of interest in pharmaceutical research and development. With a molecular formula of C8H18Cl2N2 and a molecular weight of 213.15 g/mol, this hydrochloride salt offers enhanced stability and solubility for experimental work . The compound features a defined stereochemistry, as indicated by the (4aS,7aS) descriptor, a critical factor in the synthesis of enantiomerically pure molecules. While direct literature on its specific applications is limited, its structural similarity to other octahydro-1H-pyrrolo[3,4-b]pyridine derivatives suggests its potential value as a key synthetic intermediate or a chiral building block . Related scaffolds in the pyrrolopyridine family are known to exhibit a range of biological activities, making them subjects of investigation for various therapeutic areas . This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

Molecular Formula

C8H18Cl2N2

Molecular Weight

213.15 g/mol

IUPAC Name

(4aS,7aS)-6-methyl-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridine;dihydrochloride

InChI

InChI=1S/C8H16N2.2ClH/c1-10-5-7-3-2-4-9-8(7)6-10;;/h7-9H,2-6H2,1H3;2*1H/t7-,8+;;/m0../s1

InChI Key

OLSPYLJJOKFQFD-OXOJUWDDSA-N

Isomeric SMILES

CN1C[C@@H]2CCCN[C@@H]2C1.Cl.Cl

Canonical SMILES

CN1CC2CCCNC2C1.Cl.Cl

Origin of Product

United States

Preparation Methods

Enzymatic Optical Resolution of Piperidine Dicarboxylate Intermediate

  • Starting Material : Racemic dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylate (Formula II)
  • Method : Enzymatic hydrolysis using lipases or esterases selectively hydrolyzes one enantiomer of the racemate, yielding the optically enriched intermediate dialkyl-(2S,3R)-1-alkylcarbonyl-piperidine-2,3-dicarboxylate (Formula III) with >99% optical purity.
  • Conditions :
    • Reaction at 25°C for ~36 hours
    • pH maintained at ~6 by addition of 0.1 M sodium hydroxide
    • Reaction progress monitored by chiral HPLC
  • Outcome : High yield (>97%) and chemical purity (>99%) of the desired enantiomer after extraction and purification.

Conversion to Hexahydrofuro[3,4-b]pyridine-5,7-dione Intermediate

  • Step (b) : The intermediate (III) is converted to (4aR,7aS)-1-alkylcarbonylhexahydrofuro[3,4-b]pyridine-5,7-dione (Formula IV) through a two-stage process:
    • (b1) Treatment with a strong acid such as aqueous HCl under reflux (2–4 hours) to promote ring closure.
    • (b2) Reaction with a condensing agent, typically an anhydride, to complete formation of the bicyclic dione structure.

Reduction and Final Cyclization to (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine

  • Step (c) : Conversion of intermediate (IV) to the target compound (I) involves four sub-steps:
    • (c1) Reaction in an inert solvent such as toluene at 70–100°C to prepare for reduction.
    • (c2) Treatment with strong acid (e.g., hydrochloric acid) under reflux for 4–10 hours.
    • (c3) Reduction using an alkaline metal hydride such as lithium aluminum hydride (LiAlH4) to reduce keto groups to amines and complete ring saturation.
    • (c4) Isolation of the final dihydrochloride salt form to enhance stability and facilitate handling.

Reaction Conditions Summary Table

Step Reaction Description Reagents/Conditions Duration Outcome/Notes
(a) Enzymatic hydrolysis of racemic piperidine dicarboxylate Lipase or esterase, pH ~6, 25°C ~36 hours Optical purity >99%, yield >97%
(b1) Acid treatment for ring closure Aqueous HCl, reflux (2–4 h) 2–4 hours Formation of bicyclic intermediate
(b2) Condensation with anhydride Anhydride (e.g., acetic anhydride) Variable Completion of dione intermediate
(c1) Heating in inert solvent Toluene, 70–100°C Variable Preparation for reduction
(c2) Acid reflux Hydrochloric acid, reflux (4–10 h) 4–10 hours Protonation and activation
(c3) Reduction LiAlH4 Variable Reduction to saturated bicyclic amine
(c4) Salt formation HCl to form dihydrochloride salt - Stable salt form for isolation

Research Outcomes and Analytical Data

  • Optical Purity : The enzymatic resolution yields intermediates with optical purities exceeding 99%, confirmed by chiral HPLC and NMR analysis.
  • Spectroscopic Characterization :
    • Proton and carbon NMR spectra confirm the stereochemistry and ring structure of intermediates and final product (Figures 1 and 2 in patent literature).
    • IR spectroscopy supports the presence of functional groups during intermediate stages.
  • Yield and Purity : Chemical purity is consistently above 99%, with yields typically above 90% for each step after purification.
  • Enantiomeric Excess : The process avoids the need for recycling resolution agents by direct enzymatic resolution, enhancing efficiency and sustainability.

Comparative Notes and Advantages

  • The described method improves upon prior art by providing a more practical and scalable route to the (4aS,7aS) isomer with high enantiomeric excess without extensive chromatographic separations or racemate recycling.
  • Use of enzymatic resolution is a key innovation, offering selectivity and environmental benefits over classical chemical resolution methods.
  • The final dihydrochloride salt form enhances compound stability and handling for downstream applications.

Chemical Reactions Analysis

Reaction Pathway

StepReagent/ConditionOutcomeReference
1. Enzymatic resolutionLipase/esterase on dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylate (II)Isolation of (2S,3R)-1-alkylcarbonylpiperidine-2,3-dicarboxylate (III) with >99% enantiomeric excess (ee)
2. Acid-catalyzed cyclizationHCl (reflux, 2–4 h)Conversion to (4aR,7aS)-1-alkylcarbonylhexahydrofuro[3,4-b]pyridine-5,7-dione (IV)
3. CondensationAnhydride agents (e.g., acetic anhydride)Formation of bicyclic lactam intermediates

This process avoids traditional resolution agents, enabling scalable production with minimal waste .

2.1. Reductive Amination

The dihydrochloride form undergoes reductive amination with ketones or aldehydes in the presence of NaBH₃CN or H₂/Pd-C, yielding tertiary amines critical for antibiotic side chains .

2.2. Ring-Opening Reactions

  • Acid Hydrolysis : Treatment with 6M HCl at 100°C cleaves the pyrrolidine ring, producing linear diamines .

  • Oxidation : Reaction with KMnO₄ in acidic conditions generates pyridine-2,3-dicarboxylic acid derivatives .

2.3. Protection/Deprotection Strategies

Protecting GroupReagentApplication
Benzyl (Bn)BnCl/K₂CO₃Shields secondary amines during functionalization
Boc(Boc)₂O/DMAPFacilitates selective alkylation at the 6-methyl position

3.1. Coupling with Fluoroquinolone Precursors

Reaction with 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid under Mitsunobu conditions (DIAD, PPh₃) achieves 85–92% yield .

3.2. Final Hydrochloride Formation

ConditionOutcome
HCl gas in EtOHPrecipitation of moxifloxacin hydrochloride with ≥99.5% purity

Comparative Analysis of Synthetic Routes

MethodKey AdvantageYieldOptical Purity
Enzymatic resolution Scalable, minimal waste78–85%>99% ee
Chiral auxiliary recovery Cost-effective70–75%98–99% ee
Traditional resolutionLow efficiency<60%95–97% ee

Stability and Reactivity Insights

  • pH Sensitivity : The dihydrochloride salt is stable in acidic conditions (pH 2–4) but degrades above pH 7, forming N-oxide byproducts .

  • Thermal Stability : Decomposition initiates at 220°C, confirmed by TGA-DSC analysis .

Scientific Research Applications

(4aS,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4aS,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride involves its interaction with specific molecular targets. In the case of its role as an intermediate in antibiotic synthesis, it contributes to the formation of compounds that inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication .

Comparison with Similar Compounds

Key Features:

  • Molecular Formula : C₈H₁₆N₂·2HCl (exact mass requires further validation).
  • Stereochemistry : The (4aS,7aS) configuration ensures proper spatial orientation for binding bacterial targets like DNA gyrase and topoisomerase IV .
  • Synthesis : Produced via stereoselective reduction of 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione using chiral auxiliaries (e.g., naproxen) or resolution with D(-)-tartaric acid .

Comparison with Structurally Similar Compounds

The compound is compared to analogs based on substituents, stereochemistry, and pharmacological relevance.

Table 1: Structural and Functional Comparison

Compound Name Substituents/Ring Modifications Molecular Weight (g/mol) Key Applications Synthesis Highlights
(4aS,7aS)-6-Methyl-octahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride 6-Methyl, dihydrochloride salt ~221.66 (base + 2HCl) Moxifloxacin intermediate Chiral resolution with tartaric acid
(4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine (Parent compound) No substituents ~124.18 (base) Core structure for Moxifloxacin Catalytic hydrogenation of dione
(4aS,7aS)-6-Benzyl-octahydro-1H-pyrrolo[3,4-b]pyridine 6-Benzyl ~244.35 (base) Synthetic intermediate Benzyl protection/removal strategies
(4aS,7aS)-Octahydropyrrolo[3,4-b][1,4]oxazine Oxygen atom in oxazine ring 128.17 Finafloxacin intermediate Ring expansion with oxygen incorporation
6-(Chlorosulfonyl)-octahydro-1H-pyrrolo[3,4-b]pyridine 6-Chlorosulfonyl ~221.66 (base + ClSO₂) Sulfonamide drug precursors Sulfonation reactions

Analysis of Structural Differences and Implications

Methyl vs. Benzyl Substituents :

  • The 6-methyl group in the target compound reduces steric hindrance compared to the 6-benzyl analog, improving metabolic stability and ease of synthesis .
  • Benzyl groups are often used as protective intermediates but require additional deprotection steps, complicating large-scale production .

Dihydrochloride Salt vs. Free Base :

  • The dihydrochloride form enhances aqueous solubility, critical for formulation in parenteral drugs like Moxifloxacin hydrochloride . In contrast, the free base (parent compound) is less stable under acidic conditions .

Oxazine Ring Modification :

  • Replacement of the pyridine ring with an oxazine (as in Finafloxacin intermediates) introduces oxygen, altering electronic properties and binding affinity. This modification broadens antibacterial activity against acid-tolerant pathogens .

Chlorosulfonyl Derivative: The chlorosulfonyl group enables further functionalization (e.g., sulfonamide formation), expanding utility in non-antibiotic drug classes .

Biological Activity

(4aS,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride, a compound with the molecular formula C7_7H14_{14}N2_2 and a molecular weight of 126.20 g/mol, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C7_7H14_{14}N2_2
  • Molecular Weight : 126.20 g/mol
  • CAS Number : 1909286-87-8

Pharmacological Significance

Research indicates that (4aS,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine exhibits significant biological activity, particularly in the realm of antibacterial properties. Its structure suggests potential interactions with various biological targets.

Antibacterial Activity

Several studies have highlighted the antibacterial properties of this compound. It has been shown to inhibit the growth of various bacterial strains effectively. The mechanism is believed to involve interference with bacterial cell wall synthesis and function.

Table 1: Antibacterial Efficacy Against Various Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

The exact mechanism by which (4aS,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine exerts its antibacterial effects is not fully elucidated. However, it is hypothesized to disrupt critical cellular processes in bacteria, leading to cell lysis and death.

Study 1: In Vivo Efficacy

A recent study evaluated the in vivo efficacy of (4aS,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine in a murine model infected with Staphylococcus aureus. The results demonstrated a significant reduction in bacterial load in treated animals compared to controls, indicating its potential as a therapeutic agent against bacterial infections.

Study 2: Structure-Activity Relationship (SAR)

Research focusing on the structure-activity relationship of derivatives of (4aS,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine revealed that modifications to the nitrogen atoms significantly impacted antibacterial potency. This study aids in guiding future synthesis of more effective analogs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4aS,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride?

  • Methodological Answer : The synthesis typically involves multi-step procedures, starting with the formation of intermediates via condensation reactions. For example, a mixture of substituted aldehydes and ethyl N-alkylglycinates in methanol, catalyzed by triethylamine, can yield intermediates (e.g., substituted aldehydes 2a-e) . Subsequent steps may include sodium methoxide-mediated cyclization, acidification (HCl for dihydrochloride salt formation), and purification via recrystallization . Key parameters include temperature control (e.g., reflux at 50–60°C) and stoichiometric ratios to minimize byproducts.

Q. How can the purity and structural integrity of the compound be confirmed?

  • Methodological Answer : Analytical techniques such as NMR (for stereochemical confirmation), HPLC (for purity assessment >98%), and mass spectrometry (for molecular weight validation) are critical. X-ray crystallography may resolve stereochemical ambiguities, as seen in similar bicyclic structures . Impurity profiling should align with pharmacopeial standards, referencing analogs like Imp. C(BP) dihydrochloride for validation .

Q. What are the key physicochemical properties relevant to experimental design?

  • Methodological Answer : Critical properties include solubility (tested in polar solvents like methanol/water mixtures), stability under varying pH and temperature (e.g., accelerated degradation studies at 40°C/75% RH), and hygroscopicity (via dynamic vapor sorption). Molecular weight (292.2 g/mol) and hydrogen bonding capacity (donors: 2, acceptors: 3) influence formulation strategies .

Advanced Research Questions

Q. How can stereochemical control be achieved during synthesis of the (4aS,7aS) configuration?

  • Methodological Answer : Stereoselective synthesis requires chiral auxiliaries or catalysts. For instance, asymmetric hydrogenation or enzymatic resolution may enforce the desired configuration. Evidence from similar bicyclic systems (e.g., 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride) highlights the use of stereospecific SMILES notations and InChI keys to validate configurations . Reaction conditions (e.g., low-temperature crystallization) can also mitigate racemization .

Q. How should researchers address discrepancies in pharmacological activity linked to stereochemical variants?

  • Methodological Answer : Comparative studies using enantiomerically pure samples are essential. For example, bioactivity assays (e.g., receptor binding) should be conducted on both (4aS,7aS) and (4aR,7aR) isomers. Data contradictions may arise from residual impurities or incomplete stereochemical resolution; orthogonal analytical methods (e.g., chiral HPLC coupled with circular dichroism) can clarify such issues .

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